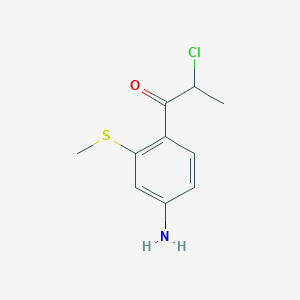

1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one is a compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves the following steps:

Starting Material: The synthesis begins with 4-aminoacetophenone.

Thioether Formation: The amino group of 4-aminoacetophenone is reacted with methylthiol to introduce the methylthio group.

Chlorination: The resulting compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloropropanone moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives, thioether derivatives.

Applications De Recherche Scientifique

1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one: shares similarities with other compounds containing amino, methylthio, and chloropropanone groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

The compound 1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one is a member of the class of organic compounds that exhibit significant biological activity. Its structure features an amino group, a methylthio group, and a chloropropanone moiety, which contribute to its potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, toxicological data, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClNOS, with a molecular weight of approximately 229.73 g/mol. The presence of the amino group (–NH2) enhances hydrogen bonding capabilities, while the methylthio group (–S(CH3)) may facilitate hydrophobic interactions, influencing binding affinity to various biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Amino Group | Enhances hydrogen bonding |

| Methylthio Group | Increases hydrophobic interactions |

| Chloropropanone | Contributes to reactivity in substitution reactions |

Research indicates that this compound interacts with specific enzymes and receptors. The amino and methylthio groups play crucial roles in these interactions by affecting the compound's solubility and reactivity.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer progression.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways.

Toxicological Profile

A comprehensive evaluation of the toxicological effects of this compound reveals several critical findings:

- Acute Toxicity : In studies involving oral administration in rats, the median lethal dose (LD50) was determined to be approximately 1984 mg/kg body weight. Observed symptoms included dyspnea, ruffled fur, and neurological impairments such as paresis of hind limbs .

- Developmental Effects : Reproductive toxicity studies indicated potential developmental malformations in offspring at high doses, including skeletal and visceral abnormalities .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various derivatives of chloropropanones, it was found that this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through activation of caspase pathways.

Case Study 2: Neurotoxicity Assessment

A neurotoxicity assessment revealed that high doses led to observable neurological deficits in animal models. These findings underscore the importance of evaluating both therapeutic benefits and potential side effects when considering this compound for pharmaceutical applications .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. The presence of specific functional groups has been correlated with enhanced biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Amino-3-methylphenyl)-2-chloropropan-1-one | Variation in amino group position | Increased kinase inhibition |

| 1-(4-Amino-5-methylthiophenyl)-2-chloropropan-1-one | Methylthio group at different position | Altered receptor binding |

Propriétés

Formule moléculaire |

C10H12ClNOS |

|---|---|

Poids moléculaire |

229.73 g/mol |

Nom IUPAC |

1-(4-amino-2-methylsulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C10H12ClNOS/c1-6(11)10(13)8-4-3-7(12)5-9(8)14-2/h3-6H,12H2,1-2H3 |

Clé InChI |

WVZKCUOABOQUQY-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C1=C(C=C(C=C1)N)SC)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.